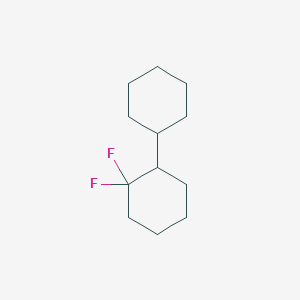
2-Cyclohexyl-1,1-difluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C12H20F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and a cyclohexyl group is attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1,1-difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexylmagnesium bromide with difluorocarbene, generated in situ from difluoromethylene phosphobetaine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and safety of the production process, allowing for better control over reaction parameters and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluorocyclohexane to cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Cyclohexyl ketones and carboxylic acids.
Reduction: Cyclohexyl derivatives with fewer fluorine atoms.
Substitution: Cyclohexyl compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. In catalytic reactions, the compound can undergo dehydrofluorination to form reactive intermediates, which then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluorocyclohexane: Lacks the cyclohexyl group, making it less sterically hindered.
2-Cyclohexyl-1-fluorocyclohexane: Contains only one fluorine atom, resulting in different reactivity and properties.
Cyclohexylcyclohexane: No fluorine atoms, leading to significantly different chemical behavior.
Uniqueness: 2-Cyclohexyl-1,1-difluorocyclohexane is unique due to the presence of both a cyclohexyl group and two fluorine atoms, which impart distinct steric and electronic effects. These features make it a valuable compound for studying the influence of fluorine on chemical reactivity and for developing novel fluorinated materials.
Eigenschaften
Molekularformel |
C12H20F2 |
|---|---|
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
2-cyclohexyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C12H20F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 |
InChI-Schlüssel |
VMCJMKSXBXGEGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCCCC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
![2-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13204541.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
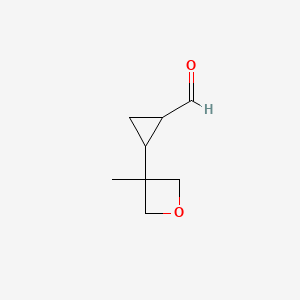
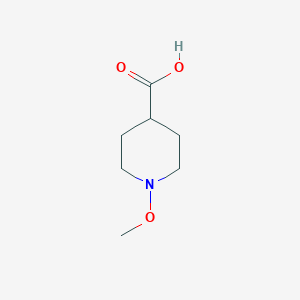
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
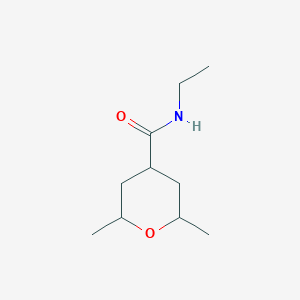
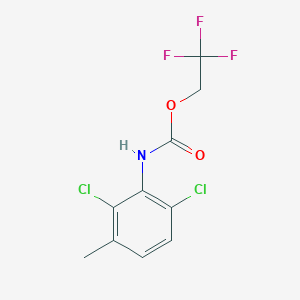
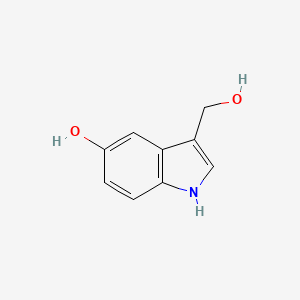
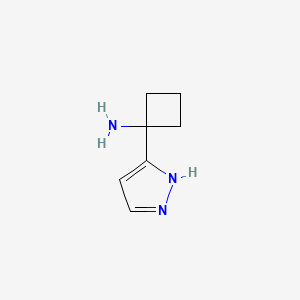
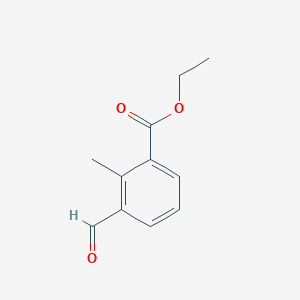
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
